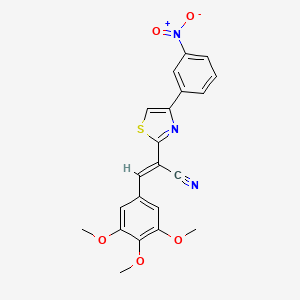

![molecular formula C16H13N3O2S B2751566 N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide CAS No. 100856-58-4](/img/structure/B2751566.png)

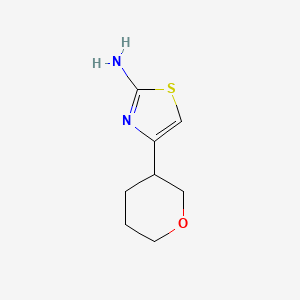

N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

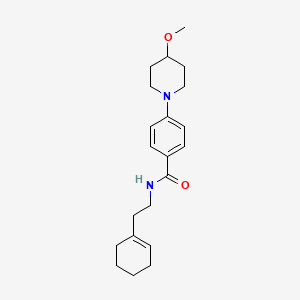

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

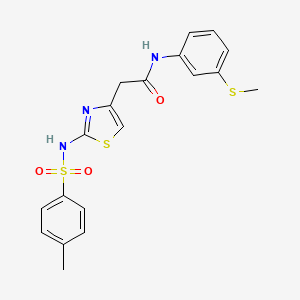

The molecular structure of “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” is based on the benzothiazole core, which is a heterocyclic compound consisting of fused benzene and thiazole rings.Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been studied. For instance, a series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities .Scientific Research Applications

Antimicrobial Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their antimicrobial activity. A study by Anuse et al. (2019) highlighted the synthesis of substituted 2-aminobenzothiazoles derivatives, showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and moderate activity against selected bacterial and fungal strains, suggesting a new pathway for designing more potent derivatives (Anuse et al., 2019). Another study by Bhoi et al. (2015) reported the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives showing broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).

Antioxidant Activity

The antioxidant potential of this compound derivatives was evaluated by Cabrera-Pérez et al. (2016), who synthesized benzothiazole-isothiourea derivatives with significant free radical scavenging activity, suggesting their utility in protecting against oxidative stress-induced damage (Cabrera-Pérez et al., 2016).

Antitumor Activity

Research into the antitumor potential of this compound derivatives has shown promising results. Havrylyuk et al. (2010) reported the synthesis and screening of novel 4-thiazolidinones with benzothiazole moiety, some of which exhibited considerable anticancer activity against various cancer cell lines, indicating their potential as therapeutic agents (Havrylyuk et al., 2010).

Synthetic Approaches and Green Chemistry

The synthesis of benzothiazole compounds has been explored with an emphasis on green chemistry. Gao et al. (2020) provided insights into recent advances in synthesizing benzothiazole compounds using environmentally friendly approaches, highlighting the importance of developing sustainable synthetic processes for these bioactive molecules (Gao et al., 2020).

Safety and Hazards

The safety and hazards associated with “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” are not explicitly mentioned in the retrieved papers. It’s important to note that this compound is intended for research use only and not for human or veterinary use.

Future Directions

The future directions for “N-(6-acetamidobenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, the synthesized compounds could be evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . Additionally, molecular docking studies could be performed to understand the interaction of these compounds with their protein targets .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

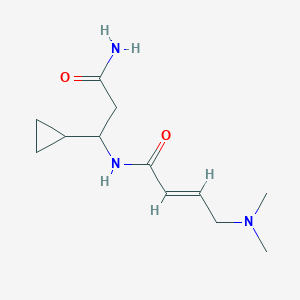

It’s worth noting that the anti-inflammatory activity of similar compounds is often mediated through inhibition of biosynthesis of prostaglandins .

Biochemical Pathways

Related compounds have been shown to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes respectively .

Result of Action

Similar compounds have shown significant anti-inflammatory and analgesic activities .

Properties

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10(20)17-12-7-8-13-14(9-12)22-16(18-13)19-15(21)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTAZHXDFCXOKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)

![1-(2-hydroxyethyl)-6-(isopentylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2751491.png)

![3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2751497.png)

![N-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)

![[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2751500.png)

![5-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B2751504.png)

![N-(2,6-dimethylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2751505.png)